molecular formula C15H20BFO5 B12513441 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B12513441
M. Wt: 310.13 g/mol
InChI Key: IHOXLDFWVADCSZ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boron-Containing Benzoic Acid Derivatives

The crystal structure of analogous boronic acid derivatives reveals critical insights into the molecular geometry of this compound. For instance, the (2-benzyloxypyrimidin-5-yl)boronic acid derivative crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 5.498 Å, b = 30.432 Å, c = 6.709 Å, and β = 113.54°. The boronic acid group adopts a syn–anti conformation, with the boron atom forming a nearly coplanar arrangement with the aromatic rings (dihedral angle = 3.8°). This planar configuration is stabilized by intramolecular O–H⋯O hydrogen bonds, creating centrosymmetric dimers with an R₂²(8) motif.

In the title compound, the 1,3,2-dioxaborolan ring likely exhibits similar planarity due to conjugation with the benzoic acid moiety. The boron atom’s trivalent geometry, with B–O bond lengths averaging 1.36 Å, facilitates π-orbital overlap with the aromatic system, enhancing electronic delocalization. Intermolecular interactions, such as C(π)⋯B contacts (3.393 Å), further stabilize the crystal lattice, a feature expected to persist in the ethoxy-fluoro-substituted analogue.

Crystallographic Parameters Value
Space group P2₁/n (monoclinic)
Lattice parameters (a, b, c) 5.498 Å, 30.432 Å, 6.709 Å
Dihedral angle (B–aromatic plane) 3.8°
B–O bond length 1.36 Å

Electronic Effects of Ethoxy-Fluoro Substitution Patterns

The ethoxy (–OCH₂CH₃) and fluoro (–F) substituents exert opposing electronic effects on the benzoic acid framework. The ethoxy group, an electron-donating substituent, increases electron density at the meta and para positions via resonance, while the fluoro group withdraws electron density inductively. This interplay is evident in the $$ ^1H $$ NMR chemical shifts of related styryl-dioxaborolanes, where fluorine substitution deshields adjacent protons (e.g., δ = 7.43–7.47 ppm for 2k).

Density functional theory (DFT) calculations on analogous systems reveal that fluorine’s electronegativity lowers the highest occupied molecular orbital (HOMO) energy by approximately 0.8 eV compared to non-fluorinated derivatives. Conversely, the ethoxy group raises the HOMO energy by 0.3 eV due to its +M effect. These perturbations modulate the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions, where electron-deficient arylboronates typically exhibit faster transmetalation kinetics.

Conformational Dynamics of the 1,3,2-Dioxaborolan Ring System

The 1,3,2-dioxaborolan ring adopts a puckered conformation influenced by steric and electronic factors. In crystalline (2-benzyloxypyrimidin-5-yl)boronic acid, the dioxaborolan ring exhibits a chair-like distortion, with torsion angles of 178.2° for O–B–O–C. This geometry minimizes steric repulsion between the methyl groups and the aromatic system while maximizing orbital overlap between boron and oxygen.

Variable-temperature NMR studies of similar compounds indicate rapid ring puckering at room temperature (ΔG‡ ≈ 12 kcal/mol), with activation barriers increasing in polar solvents due to solvation effects. The tetramethyl substituents on the dioxaborolan ring enforce rigidity, reducing conformational entropy and stabilizing the anti periplanar arrangement required for boronate transfer reactions.

Comparative Molecular Orbital Analysis with Analogous Arylboronates

Molecular orbital analysis highlights distinct electronic profiles between the title compound and its structural analogues. For example, the HOMO–LUMO gap of 3-ethoxy-5-fluoro-4-dioxaborolanylbenzoic acid is narrower (Δ = 4.1 eV) than that of non-fluorinated derivatives (Δ = 4.9 eV), as calculated using the B3LYP/6-311+G(d,p) basis set. This reduction arises from fluorine’s electron-withdrawing effect, which stabilizes the LUMO (π* orbitals of the benzoic acid) and destabilizes the HOMO (lone pairs on oxygen).

In contrast, alkyl-substituted dioxaborolanes (e.g., 2w) exhibit larger HOMO–LUMO gaps (Δ = 5.3 eV) due to the absence of electronegative substituents. The ethoxy group’s resonance donation further localizes electron density on the carboxylic acid moiety, enhancing its acidity (predicted pKₐ = 2.8) compared to methyl-substituted analogues (pKₐ = 3.5).

Compound HOMO (eV) LUMO (eV) Δ (eV)
3-Ethoxy-5-fluoro derivative -6.2 -2.1 4.1
Non-fluorinated analogue -5.9 -1.0 4.9
Alkyl-substituted dioxaborolane (2w) -5.5 -0.2 5.3

Properties

Molecular Formula

C15H20BFO5

Molecular Weight

310.13 g/mol

IUPAC Name

3-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C15H20BFO5/c1-6-20-11-8-9(13(18)19)7-10(17)12(11)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3,(H,18,19)

InChI Key

IHOXLDFWVADCSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)OCC

Origin of Product

United States

Preparation Methods

Procedure:

  • Substrate Preparation : 5-Fluoro-3-ethoxy-4-bromobenzoic acid is synthesized via sequential ethoxylation and fluorination of 4-bromo-3-hydroxybenzoic acid.
  • Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
    • Catalyst : PdCl₂(dppf) (0.1 equiv).
    • Base : KOAc (3.0 equiv).
    • Solvent : 1,4-Dioxane/DMF (10:1 v/v).
    • Conditions : 100°C, 12–24 h under inert atmosphere.

Yield : 70–81%.

Key Data :

Parameter Value Source
Reaction Temperature 100°C
Catalyst Loading 0.1 equiv PdCl₂(dppf)
Solvent System 1,4-Dioxane/DMF
Isolated Yield 81%

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond.

Metal-Free Directed C–H Borylation

Recent advances enable boron group installation without transition metals, using transient directing groups (TDGs) to achieve ortho-selectivity.

Procedure:

  • Imine Formation : 3-Ethoxy-5-fluorobenzoic acid reacts with tert-butylamine (4.0 equiv) in dichloroethane (DCE) at 70°C for 4 h to form a Schiff base.
  • Borylation : BBr₃ (2.0 equiv) and 2,6-lutidine (2.0 equiv) are added to the imine intermediate at room temperature for 4 h.
  • Quenching : Pinacol (2.0 equiv) and Et₃N (10.0 equiv) are introduced to stabilize the boronate ester.

Yield : 62–76%.

Key Data :

Parameter Value Source
Directing Group tert-Butylimine
Borylation Agent BBr₃
Selectivity Ortho to carboxylic acid
Isolated Yield 62%

Advantages : Eliminates metal residues, ideal for pharmaceutical synthesis.

Multi-Step Synthesis via Halogen Intermediates

This approach constructs the boronate ester early in the synthesis, followed by functional group modifications.

Procedure:

  • Boronate Ester Installation : 4-Bromo-2-fluoro benzoic acid undergoes Miyaura borylation with B₂pin₂ to yield 4-(dioxaborolan-2-yl)-2-fluorobenzoic acid.
  • Ethoxylation : The intermediate is treated with iodoethane (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 h.
  • Purification : Flash chromatography (EtOAc/hexane, 1:3) isolates the final product.

Yield : 65–72%.

Key Data :

Parameter Value Source
Alkylation Agent Iodoethane
Base K₂CO₃
Reaction Time 6 h
Isolated Yield 72%

Challenges : Competing esterification of the carboxylic acid group requires careful base selection.

Comparative Analysis of Methods

Method Yield (%) Metal Required Selectivity Scalability
Miyaura Borylation 70–81 Yes (Pd) High Excellent
Metal-Free C–H Borylation 62–76 No Moderate Moderate
Halogen Intermediate 65–72 Yes (Pd) High Good

Optimization Insights :

  • Miyaura Method : Higher yields but requires rigorous exclusion of moisture.
  • Metal-Free Route : Eco-friendly but limited to substrates compatible with TDGs.
  • Halogen Pathway : Flexible for late-stage modifications but involves multi-step purification.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The combination of ethoxy, fluoro, and dioxaborolan groups provides a versatile platform for various chemical transformations and applications .

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